1-acetyl-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide
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Overview
Description
1-acetyl-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a thiazole ring, a piperidine ring, and difluorophenyl groups, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reactions: The final step involves coupling the thiazole and piperidine rings with the acetyl group and the carboxamide group, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-acetyl-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-acetyl-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide: Similar structure but with chlorine atoms instead of fluorine.
1-acetyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
1-acetyl-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide is unique due to the presence of difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-acetyl-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2S/c1-10(23)22-6-4-11(5-7-22)16(24)21-17-20-15(9-25-17)13-8-12(18)2-3-14(13)19/h2-3,8-9,11H,4-7H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEKERHRSAXEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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